molecular formula C12H14O2 B177322 4-Vinylbenzyl glycidyl ether CAS No. 113538-80-0

4-Vinylbenzyl glycidyl ether

Cat. No. B177322
M. Wt: 190.24 g/mol
InChI Key: ZADXFVHUPXKZBJ-UHFFFAOYSA-N
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Description

4-Vinylbenzyl glycidyl ether (VBGE) is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used as a reactant in amide synthesis from alcohols and amines .


Synthesis Analysis

VBGE can be synthesized from 4-Vinylbenzyl chloride and Glycidol . In another study, it was found that VBGE could be synthesized by free radical polymerization .


Molecular Structure Analysis

The molecular structure of VBGE is represented by the formula C12H14O2 . More detailed structural information can be obtained from the MOL file associated with its CAS number 113538-80-0 .


Chemical Reactions Analysis

VBGE has been used in the synthesis of polymers. For instance, it has been used in the synthesis of a fluorinated homopolymer and its copolymers by free radical polymerization . Another study reported the copolymerization of styrene, divinylbenzene (DVB), and 4-vinylbenzyl azide (VBA) in varying ratios inside swollen polystyrene seed particles .


Physical And Chemical Properties Analysis

VBGE has a predicted boiling point of 299.2±20.0 °C and a predicted density of 1.087±0.06 g/cm3 .

Scientific Research Applications

Photo-crosslinking in Polystyrenes

4-Vinylbenzyl glycidyl ether (VBGE) has been utilized in the preparation of various styrene-type monomers with pendant epoxides. These monomers were polymerized to create polymers and copolymers with unique properties. For instance, polymers with cyclohexene oxide units connected to aromatic rings exhibited the highest crosslinking reactivity. This finding highlights VBGE's utility in developing materials with specific crosslinking properties and potential applications in coatings and adhesives (Oyama et al., 2001).

Polymerization and Postpolymerization Modifications

VBGE has been effectively polymerized using reversible addition–fragmentation chain-transfer (RAFT) conditions, leading to polymers with high chain-end functionalization. This property makes it suitable for creating well-defined block copolymers. Additionally, its modification with a variety of alcohols has yielded β-hydroxy ether-functionalized polymers, demonstrating VBGE's versatility in polymer chemistry (McLeod & Tsarevsky, 2016).

Swelling and Diffusion in Polystyrene Beads

In a study examining the influence of glycol tether length on polymer swelling and reagent diffusion, VBGE derivatives were used as cross-linkers in polystyrene beads. These beads displayed higher swelling and faster intraresin diffusion of electrophilic reagents compared to traditional cross-linked polystyrenes, suggesting potential for applications in catalysis and separation technologies (Wilson et al., 1998).

Synthesis and Radical Polymerization

VBGE has been a key component in synthesizing a styrene-based monomer with a five-membered cyclic carbonate structure. This process resulted in polymers with significant thermal stability and potential applications in high-temperature resistant materials (Miyata Takahiro et al., 2012).

Water-Soluble Copolymers with Adjustable LCST

VBGE derivatives have been used to create water-soluble copolymers exhibiting thermosensitive behavior. These copolymers, which can undergo phase transitions in water, offer potential applications in drug delivery and temperature-responsive materials (Weiss et al., 2012).

Enhanced Polymers with Complicated Architectures

The use of VBGE derivatives in polymer chemistry has led to the creation of polymers with complicated architectures and potential applications in advanced material designs (Zhang & Wang, 2015).

Copolymerization with Itaconic Acid

VBGE was copolymerized with itaconic acid monomethyl ester to synthesize polymers containing both pendant carboxyl and epoxy groups. These polymers, with their unique functional groups, could have applications in coatings, adhesives, and other materials requiring specific chemical functionalities (Shimokawa et al., 1996).

Future Directions

VBGE has potential applications in various research areas due to its unique properties. For instance, it has been used in the post-polymerization modification of fluoropolymers via UV irradiation, which could find application in spatially directed immobilization of biomolecules and/or cells onto a surface for both biosensing and tissue engineering purposes . Another study highlighted the potential of VBGE in the synthesis of uniform, crosslinked microparticles based on free radical copolymerization .

properties

IUPAC Name

2-[(4-ethenylphenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADXFVHUPXKZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)COCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474058
Record name 4-Vinylbenzyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylbenzyl glycidyl ether

CAS RN

113538-80-0
Record name 4-Vinylbenzyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
T Miyata, K Matsumoto, T Endo… - Journal of Polymer …, 2013 - Wiley Online Library
… Recently, we reported that a styrene-based monomer having a five-membered cyclic carbonate structure can be easily synthesized from 4-vinylbenzyl glycidyl ether (VBGE) and carbon …
Number of citations: 5 onlinelibrary.wiley.com
T Miyata, K Matsumoto, S Yonemori… - Journal of Polymer …, 2014 - Wiley Online Library
… SOE5 and SOE7 were prepared from 4-vinylbenzyl glycidyl ether and γ-butyrolactone or ε-caprolactone using boron trifluoride diethyl ether complex as a catalyst, respectively. Radical …
Number of citations: 5 onlinelibrary.wiley.com
A Nika, C Gkioka, F Machairioti, P Bilalis, J Xu, K Gajos… - Polymers, 2023 - mdpi.com
… In this work, a fluorinated homopolymer and two of its copolymers with 4-vinylbenzyl glycidyl ether (VBGE) are synthesized by free radical polymerization. The produced polymers are …
Number of citations: 8 www.mdpi.com
P Li, W Zhang, M Kong, Y Lv, Y Huang, Q Yang, G Li - Materials & Design, 2021 - Elsevier
… In this work, a dual-functional 4-vinylbenzyl glycidyl ether (VBGE), in which one terminal is vinyl group and the other is epoxy group, is innovatively utilized to tailor the topology …
Number of citations: 9 www.sciencedirect.com
T Miyata, K Matsumoto, T Endo… - Journal of Polymer …, 2012 - Wiley Online Library
… as a pendant group, 4-vinylbenzyl 2,5-dioxoran-3-ylmethyl ether (VBCE), by a lithium bromide-catalyzed addition of carbon dioxide to an epoxy group of 4-vinylbenzyl glycidyl ether (…
Number of citations: 20 onlinelibrary.wiley.com
N Aoyagi, Y Furusho, T Endo - Journal of Polymer Science Part …, 2013 - Wiley Online Library
… Chemical; 4-vinylbenzyl glycidyl ether was obtained from AGC Seimi Chemical. All vinyl monomers (glycidyl methacrylate, methyl methacrylate, 4-vinylbenzyl glycidyl ether and styrene) …
Number of citations: 77 onlinelibrary.wiley.com
Y Pérez, C Aprile, A Corma, H Garcia - Catalysis letters, 2010 - Springer
… The crude was purified by flash chromatography to affort product 4-vinylbenzyl glycidyl ether as pale yellow oil with a yield oh 60%. H NMR (CDCl 3 ) δ: 2.60–2.67 (m, 1H), 2.80–2.88 (m…
Number of citations: 34 link.springer.com
Z Wang, J Yang, W Xiao, T Chen, C Yi, Z Xu - Colloids and Surfaces A …, 2022 - Elsevier
… Poly(styrene-co-4-vinylbenzyl glycidyl ether) copolymers (P1, P2, P3, and P4) were … 4-vinylbenzyl glycidyl ether in 1,4-dioxane. To three-neck flasks, styrene, 4-vinylbenzyl glycidyl ether …
Number of citations: 4 www.sciencedirect.com
A Gonzalez-Bonet, G Kaufman, Y Yang… - …, 2015 - ACS Publications
… After this mixture was stirred for 30 min at room temperature, 1.0 g of 4-vinylbenzyl glycidyl ether was added dropwise over 30 min and stirred at room temperature for 48 h. The resulting …
Number of citations: 89 pubs.acs.org
R Akiyama, S Kobayashi - Journal of the American Chemical …, 2003 - ACS Publications
… On the basis of this idea, we designed epoxide-containing copolymers (1a−c), which were prepared by radical polymerization of styrene, 4-vinylbenzyl glycidyl ether, and methacrylic …
Number of citations: 203 pubs.acs.org

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